

Spectroscopic data (NMR, IR, MS) of Thulium(III) trifluoromethanesulfonate

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Compound of Interest

Compound Name: *Thulium(III) trifluoromethanesulfonate*

Cat. No.: *B141681*

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An in-depth technical guide on the spectroscopic data of **Thulium(III) trifluoromethanesulfonate** is presented below for researchers, scientists, and drug development professionals. This guide synthesizes available information on the spectroscopic properties of this compound and its analogs, details standard experimental methodologies, and provides logical workflows for its characterization.

Introduction

Thulium(III) trifluoromethanesulfonate, also known as thulium(III) triflate [$\text{Tm}(\text{CF}_3\text{SO}_3)_3$], is a salt of the rare-earth metal thulium and trifluoromethanesulfonic acid. Its chemical formula is $\text{C}_3\text{F}_9\text{O}_9\text{S}_3\text{Tm}$, with a molecular weight of approximately 616.12 g/mol .^[1] Lanthanide triflates, including the thulium variant, are recognized for their utility as Lewis acid catalysts in various organic reactions, owing to their high oxophilicity and stability in aqueous media.^{[2][3]} The trifluoromethanesulfonate (triflate) anion is an excellent leaving group, which contributes to the high reactivity of these compounds.^[3] A thorough spectroscopic characterization is essential for understanding the structure, purity, and reactivity of **Thulium(III) trifluoromethanesulfonate**.

Spectroscopic Data

The following sections summarize the expected spectroscopic data for **Thulium(III) trifluoromethanesulfonate** based on available information for the triflate anion and related lanthanide triflate complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the paramagnetic nature of the Thulium(III) ion, obtaining and interpreting ^1H and ^{13}C NMR spectra of this compound is challenging, as the paramagnetic center causes significant line broadening and chemical shift changes. However, ^{19}F NMR spectroscopy is a useful technique for characterizing the triflate anion.

Table 1: Representative ^{19}F NMR Data for the Triflate Anion

Chemical Shift (δ) ppm	Multiplicity	Assignment
~ -79	Singlet	Free triflate anion (CF_3SO_3^-)
~ -76 to -77	Singlet	Coordinated triflate anion

Note: The chemical shift of the triflate anion can vary slightly depending on the solvent and coordination to the metal center. A signal at approximately -79 ppm is characteristic of the free triflate anion, while a downfield shift to around -76 or -77 ppm can indicate coordination to the metal ion.^[4]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in **Thulium(III) trifluoromethanesulfonate**, particularly the characteristic vibrations of the triflate anion. The data presented below is based on the known vibrational modes of the trifluoromethanesulfonate anion.

Table 2: Typical Infrared (IR) Spectroscopy Data for the Triflate Anion

Wavenumber (cm ⁻¹)	Intensity	Assignment of Vibrational Mode
~ 1250 - 1280	Strong	Asymmetric SO ₃ stretching (ν _{as} (SO ₃))
~ 1150 - 1170	Strong	Symmetric CF ₃ stretching (ν _s (CF ₃))
~ 1030	Strong	Symmetric SO ₃ stretching (ν _s (SO ₃))
~ 760	Medium	S-C stretching (ν(S-C))
~ 640	Strong	O-S-O bending (δ(SO ₃))

Note: The exact peak positions can be influenced by the coordination environment of the triflate anion. Data is based on typical values for triflate salts.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) can be used to characterize **Thulium(III) trifluoromethanesulfonate**. The expected mass spectrum would show fragments resulting from the loss of triflate anions.

Table 3: Plausible Mass Spectrometry (MS) Data

m/z (mass-to-charge ratio)	Ion Assignment	Description
~ 467	[Tm(CF ₃ SO ₃) ₂] ⁺	Thulium cation with two triflate anions
~ 318	[Tm(CF ₃ SO ₃) ₂] ²⁺	Thulium cation with one triflate anion (doubly charged)

Note: The fragmentation pattern is hypothetical and based on the general behavior of lanthanide triflates in ESI-MS. The observation of doubly charged ions is common for metal complexes.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe.
- Sample Preparation: A solution of **Thulium(III) trifluoromethanesulfonate** (5-10 mg) is prepared in a suitable deuterated solvent (e.g., 0.5 mL of acetonitrile- d_3 or DMSO- d_6).
- ^{19}F NMR Acquisition:
 - Frequency: Observe ^{19}F nucleus.
 - Pulse Program: A standard single-pulse experiment.
 - Relaxation Delay: A sufficient delay (e.g., 5 seconds) should be used to account for the paramagnetic nature of Tm(III).
 - Spectral Width: A wide spectral width should be set to ensure all fluorine signals are observed.
 - Referencing: The chemical shifts are referenced to an internal or external standard (e.g., CFCl_3).
- Data Processing: The acquired Free Induction Decay (FID) is processed with an appropriate line broadening factor to improve the signal-to-noise ratio, followed by a Fourier transform.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for easy analysis of solid samples.
- Sample Preparation: For ATR-FTIR, a small amount of the solid **Thulium(III) trifluoromethanesulfonate** powder is placed directly onto the ATR crystal, and firm contact is ensured.

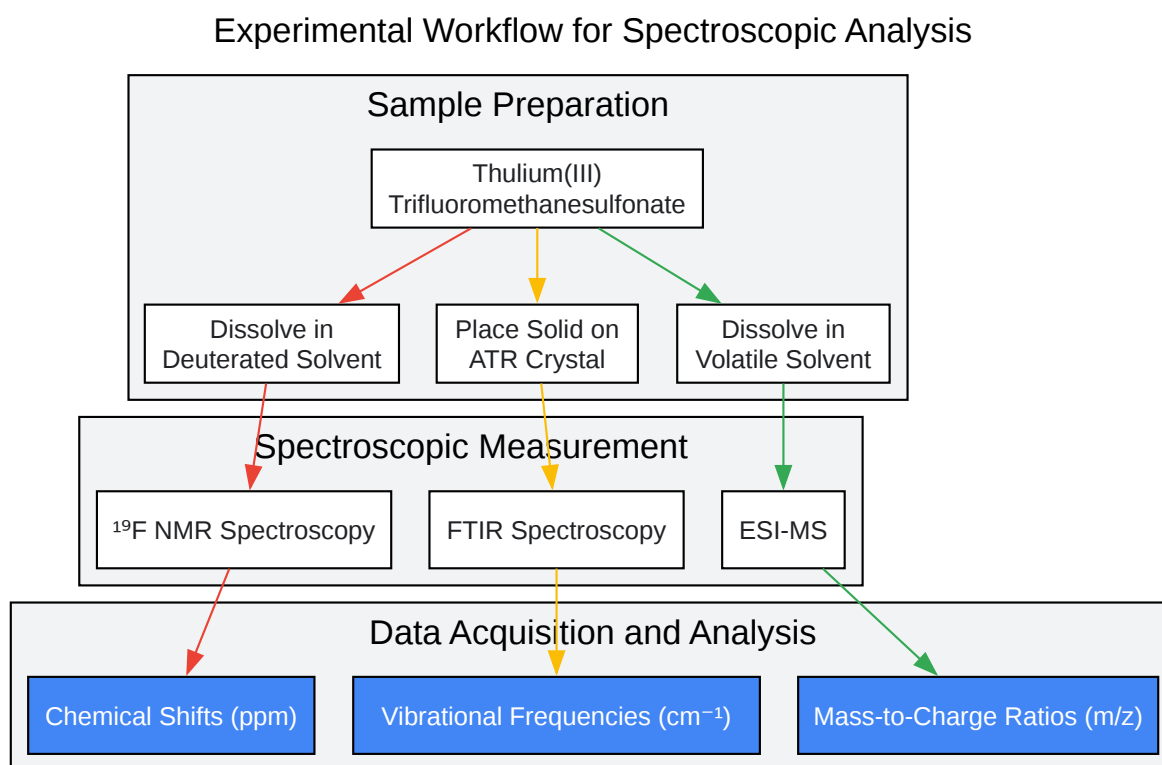
- Data Acquisition:
 - Spectral Range: Typically scanned from 4000 to 400 cm^{-1} .
 - Resolution: A resolution of 4 cm^{-1} is generally sufficient.
 - Number of Scans: 16 to 32 scans are co-added to obtain a high-quality spectrum.
 - Background: A background spectrum of the clean ATR crystal is recorded prior to sample analysis.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Baseline correction may be applied if necessary.

Mass Spectrometry (MS)

- Instrumentation: An electrospray ionization mass spectrometer (ESI-MS), which can be coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
- Sample Preparation: A dilute solution of **Thulium(III) trifluoromethanesulfonate** is prepared in a suitable solvent such as methanol or acetonitrile (e.g., 10-100 $\mu\text{g/mL}$).
- Data Acquisition:
 - Ionization Mode: Positive ion mode is used to detect the cationic species.
 - Spray Voltage: Typically set between 3 and 5 kV.
 - Capillary Temperature: Maintained at a temperature sufficient to desolvate the ions (e.g., 250-350 $^{\circ}\text{C}$).
 - Mass Range: The instrument is scanned over a mass range appropriate for the expected ions (e.g., 100-1000 m/z).
- Data Processing: The resulting mass spectrum is analyzed to identify the mass-to-charge ratios of the parent and fragment ions.

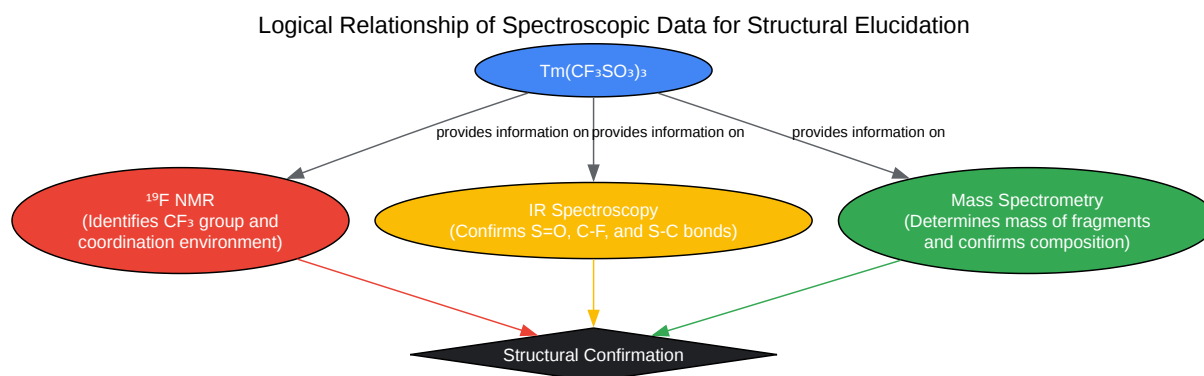
Visualization of Workflows and Relationships

The following diagrams illustrate the experimental workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques for the characterization of **Thulium(III) trifluoromethanesulfonate**.



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Caption: Experimental workflow for the spectroscopic analysis of **Thulium(III) trifluoromethanesulfonate**.



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Caption: Logical relationship between spectroscopic techniques for structural confirmation.

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